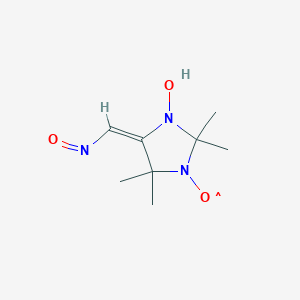

4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

INCB 3284 是一种强效、选择性且口服生物利用度高的 人类趋化因子受体 2 (CCR2) 拮抗剂。 它抑制单核细胞趋化蛋白-1 与 CCR2 的结合,IC50 值为 3.7 纳摩尔 。 该化合物已被研究用于治疗慢性炎症性疾病,如类风湿性关节炎 .

准备方法

合成路线和反应条件

INCB 3284 的合成涉及多个步骤,从市售原料开始。关键步骤包括核心结构的形成,然后进行官能团修饰以实现所需的 选择性和效力。 关于合成路线和反应条件的具体细节是专有的,并未公开披露 .

工业生产方法

INCB 3284 的工业生产可能涉及合成路线的优化,以确保高产率和纯度。 这包括扩大反应条件、纯化过程和质量控制措施,以满足监管标准 .

化学反应分析

反应类型

INCB 3284 经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢。

还原: 这种反应涉及添加氢气或去除氧气。

取代: 这种反应涉及用另一种官能团取代一种官能团.

常用试剂和条件

涉及 INCB 3284 的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体条件取决于所需的反应和所涉及的官能团 .

形成的主要产物

科学研究应用

The compound 4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl (CAS No. 113715-28-9) is a nitroxide radical with significant applications in various scientific fields. This article explores its applications, particularly in the realms of organic chemistry , materials science , and biochemistry .

Organic Chemistry

Radical Scavenging :

4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is utilized as a radical scavenger in organic reactions. Its stable nitroxide radical structure allows it to effectively capture free radicals, thereby preventing unwanted side reactions during chemical synthesis. This property is particularly valuable in the synthesis of complex organic molecules where radical intermediates may form.

Materials Science

Polymer Stabilization :

In materials science, this compound is employed as an antioxidant and stabilizer for polymers. It helps to inhibit the oxidative degradation of polymeric materials by scavenging free radicals generated during thermal processing or environmental exposure. The incorporation of this nitroxide into polymer matrices has been shown to enhance the longevity and performance of materials used in various applications, including coatings and plastics.

Biochemistry

Biological Applications :

Recent studies have highlighted the potential of 4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl in biological systems. Its ability to modulate oxidative stress makes it a candidate for therapeutic applications in diseases characterized by oxidative damage. Research indicates that it may play a role in protecting cells from oxidative injury, thus contributing to cellular health and longevity.

Analytical Chemistry

Spin Trapping Agent :

In analytical chemistry, this compound serves as a spin trapping agent for detecting transient free radicals in biological samples. By forming stable adducts with radicals, it allows for the identification and quantification of reactive species using electron paramagnetic resonance (EPR) spectroscopy.

Case Study 1: Polymer Stabilization

A study demonstrated that incorporating 4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl into polyethylene significantly improved its thermal stability and resistance to oxidation over prolonged exposure to heat and light. The results showed a marked decrease in mechanical degradation compared to untreated samples.

Case Study 2: Biological Protection

In vitro experiments indicated that this compound could reduce oxidative stress markers in neuronal cells exposed to hydrogen peroxide. The protective effect was attributed to its radical scavenging ability, which mitigated the damage caused by reactive oxygen species (ROS).

作用机制

INCB 3284 通过选择性地与趋化因子受体 2 结合并抑制其发挥作用。这阻止了单核细胞趋化蛋白-1 与受体的结合,从而阻断了参与炎症和免疫反应的下游信号通路。 这些通路的抑制减少了促炎细胞因子的产生和其他介质 .

相似化合物的比较

类似化合物

MK-0812: 另一种选择性 CCR2 拮抗剂,对单核细胞趋化蛋白-1 结合具有类似的抑制作用.

RS 504393: 一种高度选择性的 CCR2 趋化因子受体拮抗剂.

AZD-4818: 一种用于治疗慢性阻塞性肺疾病的趋化因子 CCR1 拮抗剂.

INCB 3284 的独特性

INCB 3284 由于其作为 CCR2 拮抗剂的高度选择性和效力而独一无二。 在临床前研究中,它已显示出显着降低炎症和免疫反应的功效,使其成为治疗慢性炎症性疾病的进一步开发的有希望的候选药物 .

生物活性

4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl (CAS No. 113715-28-9) is a compound with significant biological activity. It belongs to the class of imidazoline derivatives and is characterized by its unique molecular structure, which includes a hydroxylamine functional group. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C8H14N3O3

- Molecular Weight : 200.22 g/mol

- Structure : The compound features a complex structure that contributes to its biological activity.

The biological activity of 4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is primarily attributed to its ability to act as a radical scavenger and antioxidant. Research indicates that this compound can modulate various biochemical pathways:

- Antioxidant Activity : It has been shown to effectively scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage caused by oxidative stress and inflammation.

- Anti-inflammatory Properties : There is evidence indicating that it can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

In Vitro Studies

Several studies have investigated the in vitro effects of 4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl on various cell lines:

In Vivo Studies

Animal models have also been utilized to assess the biological effects of this compound:

- Neuroprotection in Rodents : In a study involving rodent models of neurodegeneration, administration of the compound resulted in improved cognitive functions and reduced neuronal loss.

- Anti-inflammatory Effects : In models of acute inflammation, the compound demonstrated a significant reduction in edema and inflammatory markers.

Case Study 1: Neuroprotective Effects

A study conducted on mice subjected to induced oxidative stress showed that treatment with 4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl led to:

- Improved Memory Performance : Mice treated with the compound exhibited better performance in maze tests compared to control groups.

Case Study 2: Inflammatory Response

In an experiment assessing the compound's effect on inflammatory bowel disease (IBD):

- Reduction in Symptoms : Mice treated with the compound showed decreased symptoms of IBD and lower levels of inflammatory markers.

属性

InChI |

InChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5+ |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDCTTSIAAOCCI-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CN=O)N(C(N1[O])(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(/C(=C\N=O)/N(C(N1[O])(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。